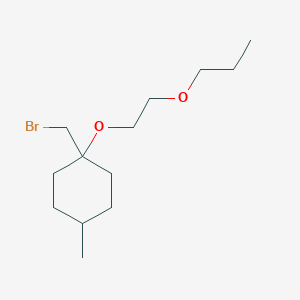

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane

Beschreibung

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane is a substituted cyclohexane derivative featuring a bromomethyl group, a methyl group, and a 2-propoxyethoxy substituent. Its molecular formula is C₁₃H₂₅BrO₂ (molecular weight: ~293.2 g/mol). The bromomethyl group serves as a reactive site for nucleophilic substitution (e.g., SN2 reactions), enabling functionalization for downstream applications.

Eigenschaften

Molekularformel |

C13H25BrO2 |

|---|---|

Molekulargewicht |

293.24 g/mol |

IUPAC-Name |

1-(bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane |

InChI |

InChI=1S/C13H25BrO2/c1-3-8-15-9-10-16-13(11-14)6-4-12(2)5-7-13/h12H,3-11H2,1-2H3 |

InChI-Schlüssel |

NKPBCZDUYFDOGM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOCCOC1(CCC(CC1)C)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1-(2-propoxyethoxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Analyse Chemischer Reaktionen

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.

Biological Studies: It is employed in the study of biological systems to investigate the effects of brominated compounds on cellular processes and enzyme activities.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key compounds for comparison include:

Key Observations:

- Halogen Reactivity : Bromine in the target compound offers a balance between reactivity (less than iodine ) and cost-effectiveness. Iodine derivatives (e.g., ) are superior leaving groups but are more expensive and less stable.

- Ether Substituents : The 2-propoxyethoxy group in the target compound enhances solubility in polar aprotic solvents compared to simpler methoxy derivatives (). Longer ether chains (e.g., 4-methylpentyloxy in ) increase lipophilicity (LogP = 4.93) , which may influence drug permeability or material compatibility.

- Multiple Bromine Sites: 1,4-Bis(bromomethyl)cyclohexane () exhibits higher reactivity in crosslinking reactions due to dual electrophilic sites, unlike the mono-brominated target compound.

Physicochemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.